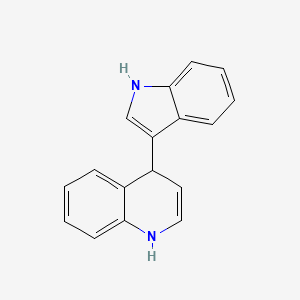
4-(1H-Indol-3-yl)-1,4-dihydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-Indol-3-yl)-1,4-dihydroquinoline is a heterocyclic compound that features both an indole and a dihydroquinoline moiety. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The dihydroquinoline structure adds further complexity and potential for diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Indol-3-yl)-1,4-dihydroquinoline can be achieved through various methods. One common approach involves the Fischer indole synthesis, which typically uses phenylhydrazine and a ketone under acidic conditions to form the indole ring . The dihydroquinoline moiety can be introduced through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
4-(1H-Indol-3-yl)-1,4-dihydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the dihydroquinoline moiety to tetrahydroquinoline.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
科学研究应用
4-(1H-Indol-3-yl)-1,4-dihydroquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activity, it is investigated for therapeutic applications, including anticancer and antimicrobial properties.
Industry: The compound can be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 4-(1H-Indol-3-yl)-1,4-dihydroquinoline involves its interaction with molecular targets such as enzymes and receptors. The indole moiety is known to bind to various biological targets, while the dihydroquinoline structure can enhance its binding affinity and specificity. This dual interaction can modulate biological pathways, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Indole: A simpler structure with a wide range of biological activities.
Quinoline: Known for its antimalarial properties and used in various pharmaceuticals.
Tetrahydroquinoline: A reduced form of quinoline with different chemical reactivity.
Uniqueness
4-(1H-Indol-3-yl)-1,4-dihydroquinoline is unique due to its combination of indole and dihydroquinoline moieties, which provides a versatile platform for chemical modifications and biological interactions. This dual structure allows it to exhibit a broader range of activities compared to its simpler counterparts.
属性
CAS 编号 |
61305-08-6 |
|---|---|
分子式 |
C17H14N2 |
分子量 |
246.31 g/mol |
IUPAC 名称 |
4-(1H-indol-3-yl)-1,4-dihydroquinoline |
InChI |
InChI=1S/C17H14N2/c1-3-7-16-13(5-1)12(9-10-18-16)15-11-19-17-8-4-2-6-14(15)17/h1-12,18-19H |
InChI 键 |
KEASVJSMRLKOAK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C=CN2)C3=CNC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


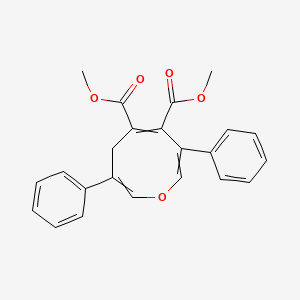


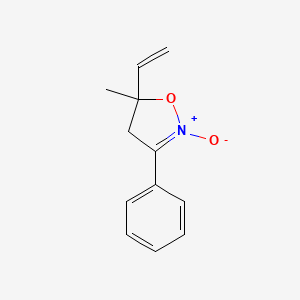

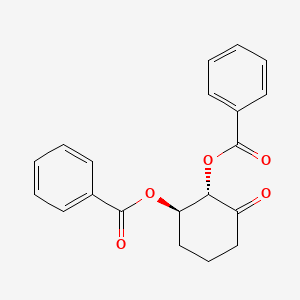
![6,11-Dibromo-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584553.png)
![1-(1-{2-[(2,4-Dichlorophenyl)methoxy]phenyl}butyl)-1H-imidazole](/img/structure/B14584582.png)
![Propyl 3-{[methyl(propoxy)phosphoryl]oxy}propanoate](/img/structure/B14584585.png)
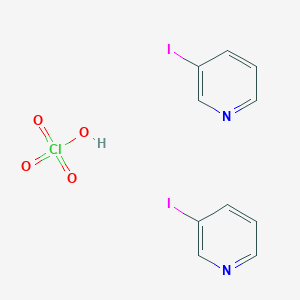
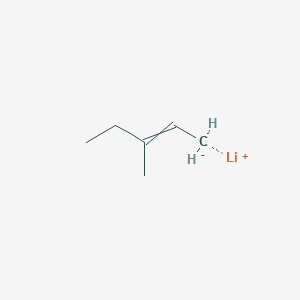
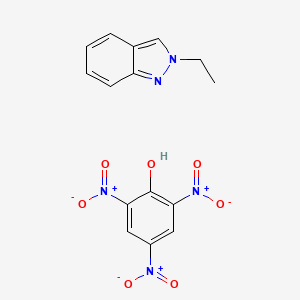
![Triphenyl[(2,4,6-trimethylbenzoyl)oxy]stannane](/img/structure/B14584593.png)
![N-[2-(Cyclohexyloxy)cyclohexylidene]hydroxylamine](/img/structure/B14584597.png)
